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Compound of Interest

5-chloro-3H-spirofisobenzofuran-
Compound Name:
1,4"-piperidine]

Cat. No.: B168806

A Comparative Preclinical Guide to
Spiro[isobenzofuran-piperidine] Compounds

Disclaimer: This guide provides a comparative overview of preclinical research on
spiro[isobenzofuran-piperidine] compounds. A comprehensive search for meta-analyses of
clinical trials involving this class of compounds yielded no results, indicating a lack of extensive
clinical evaluation. The following information is based on published preclinical studies and is
intended for researchers, scientists, and drug development professionals.

The spiro[isobenzofuran-piperidine] scaffold is a versatile structural motif that has been
explored for a variety of therapeutic applications. This guide summarizes the key findings from
several preclinical studies, categorized by their potential therapeutic areas.

Central Nervous System (CNS) Agents

Derivatives of the spiro[isobenzofuran-piperidine] scaffold have been investigated for their
potential as CNS agents, particularly as antidepressants and neuroleptics.

Antidepressant Activity

Several studies have focused on the synthesis and evaluation of these compounds for their
antidepressant-like effects. A common preclinical model for antidepressant activity is the
inhibition of tetrabenazine-induced ptosis in mice.
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Table 1: Antitetrabenazine Activity of Selected Spiro[isobenzofuran-piperidine] Derivatives

Antitetrabenazine

Compound Modification Activity (ED50, Reference
mgl/kg)
1'-methyl-3- o
o Not explicitly stated,
phenylspiro[isobenzof
7a (HP 365) but served as a lead [1]
uran-1(3H),4'-
. compound.
piperidine]

Selected for further
N-demethyl analogue ]
9a (HP 505) ‘7 studies due to [1]
of 7a
significant activity.

) N-heteroatom
Hydroxylamine 6 o 14 [1]
derivative

) N-heteroatom
Hydroxylamine 11 o 3.5 [1]
derivative

) N-heteroatom
Hydroxylamine 12 o 4.7 [1]
derivative

) N-heteroatom
Hydroxylamine 13 o 4.0 [1]
derivative

Experimental Protocols:

» Tetrabenazine-Induced Ptosis Inhibition: This assay is a classic screening method for
potential antidepressant drugs. Tetrabenazine depletes monoamines (serotonin,
norepinephrine, and dopamine) in the brain, leading to a state of ptosis (eyelid drooping) in
rodents. Compounds that can antagonize this effect are considered to have potential
antidepressant activity. The general procedure involves administering the test compound to
mice, followed by an injection of tetrabenazine. The degree of ptosis is then scored at
specific time intervals. The ED50 value represents the dose of the compound that is effective
in protecting 50% of the animals from tetrabenazine-induced ptosis.[1]

Structure-Activity Relationship (SAR) Insights:
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The antitetrabenazine activity of these compounds is sensitive to modifications of the piperidine

nitrogen.

Piperidine Nitrogen Modification

Basic Nitrogen
is essential (Optimal Activity)
3-phenylspiro[isobenzofuran-1(3H),4"-piperidine] leads to L?;{geedmjgis;:itgif;ts

can be modified with

N-Heteroatom
(e.g., Hydroxylamine)
(Significant Activity)

Click to download full resolution via product page
SAR for Antidepressant Activity

Diuretic and Antihypertensive Agents

Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been

shown to possess diuretic and antihypertensive properties.

Table 2: Diuretic and Antihypertensive Activity

Compound Modification Activity Species Reference

Marked diuretic

Benzenesulfena N-sulfur and
. - . _ Rats (2]
mide 3 derivative antihypertensive
activity
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Experimental Protocols:

» Diuretic and Antihypertensive Screening in Rats: While the abstract does not provide a
detailed protocol, standard methods for evaluating diuretic activity in rats typically involve
measuring urine output and electrolyte excretion over a specific period after administration of
the test compound.[2] Antihypertensive activity is often assessed by measuring blood
pressure in hypertensive rat models (e.g., spontaneously hypertensive rats or DOCA-salt
hypertensive rats) before and after drug administration.[2]

Antileishmanial Agents

A series of novel spiro-piperidine derivatives, including those with a spiro[isobenzofuran-
piperidine]-like core, have demonstrated potent antileishmanial activity.

Table 3: In Vitro Antileishmanial Activity against Leishmania major

IC50 (pM) - IC50 (pM) -
Compound ) ] Reference
Promastigote Amastigote

Not specified, but

8a _ 0.89 [3]
active
Not specified, but
9a , 0.50 [3]
active
Miltefosine -
Not specified 8.08 [3]
(Reference)

Experimental Protocols:

« In Vitro Antileishmanial Activity Assay: The activity of the compounds was evaluated against
both the promastigote and amastigote forms of Leishmania major.[3]

o Promastigote Assay: Promastigotes are cultured in vitro and incubated with various
concentrations of the test compounds. The inhibition of parasite growth is typically
determined by counting the number of viable parasites after a specific incubation period.
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o Amastigote Assay: The intracellular amastigote form is the clinically relevant stage of the
parasite. This assay usually involves infecting macrophages with promastigotes, which
then transform into amastigotes. The infected cells are then treated with the test
compounds, and the number of intracellular amastigotes is quantified to determine the
IC50 value.[3]

Proposed Mechanism of Action:

The antileishmanial activity of these compounds is suggested to be through an antifolate
mechanism, targeting dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[3]

Spiro-piperidine
Derivative

Dihydrofolate Reductase Pteridine Reductase 1
(DHFR) (PTR1)

is essential for

Folate Biosynthesis
Pathway

disruption leads to

Leishmania Parasite
Death

Click to download full resolution via product page

Proposed Antileishmanial Mechanism

Sigma (o) Receptor Ligands

The spiro[isobenzofuran-piperidine] scaffold is a key component of ligands developed as
fluorescent probes for studying sigma (o) receptors, which are targets of interest for cancer and
neurodegenerative diseases.
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Table 4: Binding Affinity of a Fluorescent o Receptor Ligand

Compound

Target

Kd (nM)

Reference

Compound 19

02 receptor

13.59 (in presence of
DTG)

[4]

Compound 19

02 receptor

19.32 (in presence of

reference ligand 2)

[4]

Compound 29

02 receptor

18.66 (in presence of
DTG)

[4]

Compound 29

02 receptor

13.82 (in presence of

reference ligand 2)

[4]

Experimental Protocols:

« Radioligand Binding Assays: These assays are used to determine the binding affinity of a

test compound for a specific receptor.[4] The general principle involves competing the

binding of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive

tag) with the unlabeled test compound. The concentration of the test compound that inhibits

50% of the binding of the radiolabeled ligand is the IC50 value, from which the inhibition

constant (Ki) and dissociation constant (Kd) can be calculated.[4]
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Compound Synthesis
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Workflow for Developing Fluorescent Sigma Receptor Probes

Melanocortin Subtype-4 Receptor (MC4R) Agonists

The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized in the design of
potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a target for the
treatment of obesity.[5] While specific quantitative data is not available in the provided abstract,
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the research highlights the successful design, synthesis, and structure-activity relationship
studies of this class of compounds.[5]

Conclusion

The spiro[isobenzofuran-piperidine] scaffold represents a promising starting point for the
development of novel therapeutics for a range of diseases. The preclinical data summarized in
this guide highlight its potential in the areas of CNS disorders, cardiovascular diseases,
infectious diseases, and as molecular probes for important biological targets. Further research,
including more extensive preclinical evaluation and eventual clinical trials, will be necessary to
fully elucidate the therapeutic potential of this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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